Cas no 35149-12-3 (5,6,7,8-tetrahydroquinoxalin-5-one)
5,6,7,8-tetrahydroquinoxalin-5-one Chemical and Physical Properties
Names and Identifiers
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- 5(6H)-Quinoxalinone, 7,8-dihydro-
- 7,8-dihydroquinoxalin-5(6H)-one
- 5,6,7,8-tetrahydroquinoxalin-5-one
- 7,8-Dihydro-6H-quinoxalin-5-one
- SPKOETCAQSHXTM-UHFFFAOYSA-N
- DA-06532
- 35149-12-3
- SCHEMBL1988087
- CS-0451546
- EN300-266196
- P11622
- MFCD13184226
- AKOS027252853
- AS-50990
-
- MDL: MFCD13184226
- Inchi: 1S/C8H8N2O/c11-7-3-1-2-6-8(7)10-5-4-9-6/h4-5H,1-3H2
- InChI Key: SPKOETCAQSHXTM-UHFFFAOYSA-N
- SMILES: O=C1C2C(CCC1)=NC=CN=2
Computed Properties
- Exact Mass: 148.06374
- Monoisotopic Mass: 148.064
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 42.8A^2
- XLogP3: 0.3
Experimental Properties
- PSA: 42.85
5,6,7,8-tetrahydroquinoxalin-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM221169-1g |
7,8-Dihydroquinoxalin-5(6H)-one |
35149-12-3 | 95% | 1g |
$571 | 2021-08-04 | |
| TRC | I779388-10mg |
7,8-Dihydroquinoxalin-5(6H)-one |
35149-12-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I779388-50mg |
7,8-Dihydroquinoxalin-5(6H)-one |
35149-12-3 | 50mg |
$ 210.00 | 2022-06-04 | ||
| TRC | I779388-100mg |
7,8-Dihydroquinoxalin-5(6H)-one |
35149-12-3 | 100mg |
$ 320.00 | 2022-06-04 | ||
| Chemenu | CM221169-1g |
7,8-Dihydroquinoxalin-5(6H)-one |
35149-12-3 | 95% | 1g |
$*** | 2023-05-30 | |
| Enamine | EN300-266196-0.05g |
5,6,7,8-tetrahydroquinoxalin-5-one |
35149-12-3 | 95% | 0.05g |
$249.0 | 2023-09-12 | |
| Enamine | EN300-266196-0.1g |
5,6,7,8-tetrahydroquinoxalin-5-one |
35149-12-3 | 95% | 0.1g |
$372.0 | 2023-09-12 | |
| Enamine | EN300-266196-0.25g |
5,6,7,8-tetrahydroquinoxalin-5-one |
35149-12-3 | 95% | 0.25g |
$530.0 | 2023-09-12 | |
| Enamine | EN300-266196-0.5g |
5,6,7,8-tetrahydroquinoxalin-5-one |
35149-12-3 | 95% | 0.5g |
$835.0 | 2023-09-12 | |
| Enamine | EN300-266196-1.0g |
5,6,7,8-tetrahydroquinoxalin-5-one |
35149-12-3 | 95% | 1g |
$0.0 | 2023-06-07 |
5,6,7,8-tetrahydroquinoxalin-5-one Suppliers
5,6,7,8-tetrahydroquinoxalin-5-one Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 5,6,7,8-tetrahydroquinoxalin-5-one
Introduction to 5,6,7,8-tetrahydroquinoxalin-5-one (CAS No. 35149-12-3)
5,6,7,8-tetrahydroquinoxalin-5-one, identified by the Chemical Abstracts Service Number (CAS No.) 35149-12-3, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoxaline class, a structural motif known for its diverse biological activities and potential therapeutic applications. The quinoxaline scaffold, characterized by a fused benzene and pyrazine ring system, serves as a privileged structure in drug discovery, owing to its ability to interact with various biological targets.
The chemical structure of 5,6,7,8-tetrahydroquinoxalin-5-one features a saturated ring system derived from the quinoxaline core, with an additional hydroxyl group at the 5-position. This modification imparts unique electronic and steric properties to the molecule, influencing its reactivity and biological interactions. The presence of a heteroatom (oxygen) in the ring system enhances its potential as a pharmacophore, enabling binding to proteins and enzymes with high specificity.
Recent advancements in computational chemistry and molecular modeling have highlighted the significance of 5,6,7,8-tetrahydroquinoxalin-5-one in designing novel therapeutic agents. Studies have demonstrated that the compound exhibits promising inhibitory activity against several enzymes implicated in inflammatory and neurodegenerative diseases. The molecular interactions of this compound with target proteins have been extensively investigated using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.
In particular, research has focused on its potential role as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response. The pharmacological profile of 5,6,7,8-tetrahydroquinoxalin-5-one suggests that it may serve as a lead compound for developing nonsteroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced gastrointestinal side effects. Preclinical studies have shown that derivatives of this compound exhibit significant anti-inflammatory activity in animal models without causing notable toxicity.
Beyond its anti-inflammatory properties, 5,6,7,8-tetrahydroquinoxalin-5-one has been explored for its potential in combating neurological disorders. The compound’s ability to cross the blood-brain barrier and interact with neurotransmitter receptors has prompted investigations into its efficacy in treating conditions such as Alzheimer’s disease and Parkinson’s disease. Emerging research indicates that it may modulate cholinergic pathways and inhibit the aggregation of amyloid-beta plaques, key pathological features of Alzheimer’s disease.
The synthesis of 5,6,7,8-tetrahydroquinoxalin-5-one has been optimized through various methodologies to enhance yield and purity. Traditional approaches involve condensation reactions between appropriate precursors under controlled conditions. However, modern synthetic strategies have introduced catalytic methods that improve efficiency and sustainability. For instance, transition metal-catalyzed reactions have enabled the construction of the quinoxaline core with higher selectivity and fewer byproducts.
From a spectroscopic perspective, 5,6,7,8-tetrahydroquinoxalin-5-one exhibits characteristic absorption maxima in ultraviolet-visible (UV-Vis) spectroscopy and distinct peaks in infrared (IR) spectroscopy due to its functional groups. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the presence of aromatic protons and oxygen-containing groups. Mass spectrometry (MS) further validates the molecular weight and fragmentation patterns consistent with the quinoxaline derivative.
The pharmacokinetic properties of this compound are under active investigation to determine its bioavailability and metabolic fate. Initial studies suggest that it is well-absorbed after oral administration and undergoes moderate metabolism via cytochrome P450 enzymes. These findings are crucial for optimizing dosing regimens and minimizing potential drug-drug interactions.
In conclusion,5,6,7,8-tetrahydroquinoxalin-5-one represents a promising scaffold for developing novel therapeutic agents with applications ranging from anti-inflammation to neuroprotection. Its unique chemical structure and biological activities make it an attractive candidate for further research and development. As our understanding of its mechanisms of action continues to evolve,5,6,7,8-tetrahydroquinoxalin-5-one is poised to contribute significantly to advancements in medicinal chemistry.
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